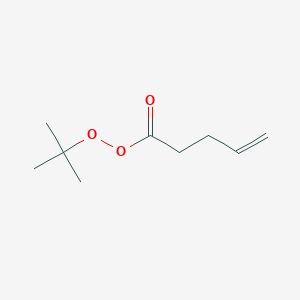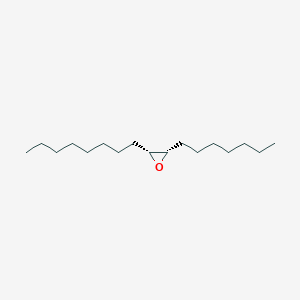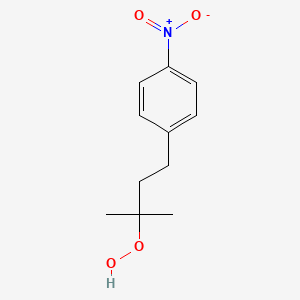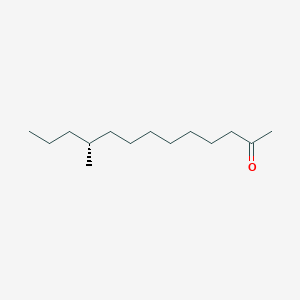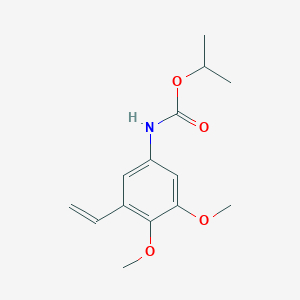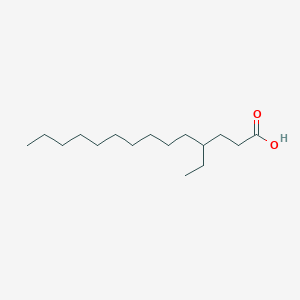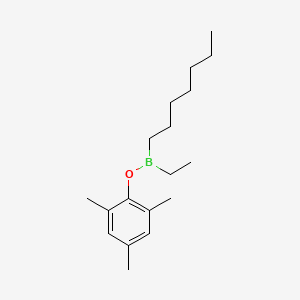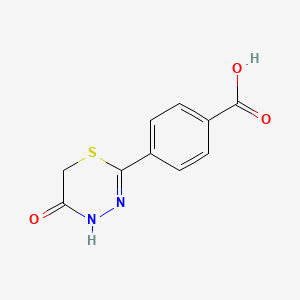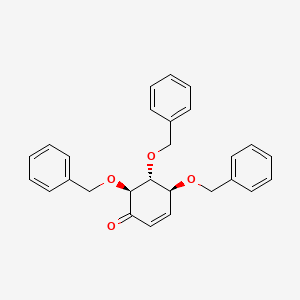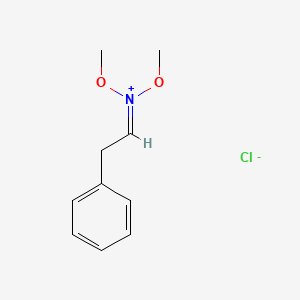
N,N-Dimethoxy-2-phenylethan-1-iminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an iminium ion, which is a positively charged nitrogen atom double-bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethoxy-2-phenylethan-1-iminium chloride typically involves the reaction of 2-phenylethan-1-amine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is then methylated to form the final iminium chloride product. The reaction conditions generally include:
Reagents: 2-phenylethan-1-amine, formaldehyde, hydrochloric acid, and methanol.
Conditions: The reaction is carried out at room temperature with stirring, and the product is isolated by precipitation with an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethoxy-2-phenylethan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the iminium carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, thiols, and amines can react with the iminium ion under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylethylamines, oxides, and various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N,N-Dimethoxy-2-phenylethan-1-iminium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethoxy-2-phenylethan-1-iminium chloride involves its reactivity as an electrophile. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-phenylethane: This compound is structurally similar but lacks the iminium ion, making it less reactive in certain types of reactions.
Phenylacetaldehyde dimethyl acetal: Another related compound with different reactivity due to the absence of the iminium ion.
Uniqueness
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
85153-58-8 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
dimethoxy(2-phenylethylidene)azanium;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-12-11(13-2)9-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XAIVYTPJZMEULF-UHFFFAOYSA-M |
Isomeric SMILES |
CO/[N+](=C\CC1=CC=CC=C1)/OC.[Cl-] |
Canonical SMILES |
CO[N+](=CCC1=CC=CC=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
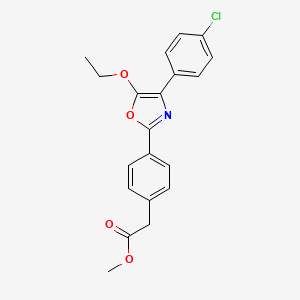
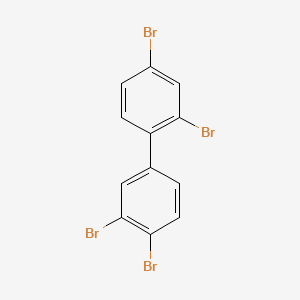
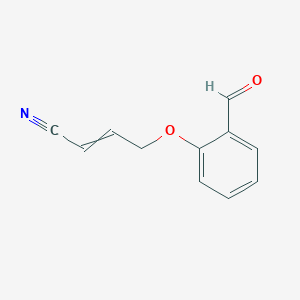
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
